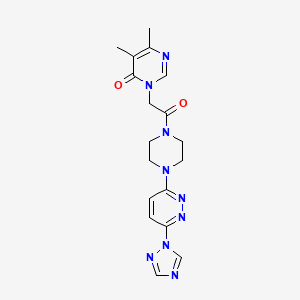

3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic small molecule featuring a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups. Its structure includes a piperazine ring linked to a pyridazine moiety bearing a 1,2,4-triazole substituent, connected via a 2-oxoethyl bridge. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or GPCR-targeted agents, where heterocycles like pyrimidinones and triazoles contribute to hydrogen bonding and π-π stacking interactions . The dimethyl groups on the pyrimidinone ring likely enhance metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9O2/c1-13-14(2)20-12-26(18(13)29)9-17(28)25-7-5-24(6-8-25)15-3-4-16(23-22-15)27-11-19-10-21-27/h3-4,10-12H,5-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJPLIKPVQIZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that integrates various pharmacophoric elements. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, biological targets, and therapeutic potential.

Synthesis and Structural Analysis

The synthesis of triazole derivatives often involves multiple steps including cyclization reactions and functional group modifications. The target compound can be synthesized through a series of reactions involving piperazine , pyridazine , and pyrimidine moieties. The incorporation of the triazole group enhances its biological profile due to the known bioactivity associated with triazole-containing compounds.

Table 1: Structural Components of the Compound

| Component | Structure | Function |

|---|---|---|

| Triazole | Triazole Structure | Antifungal and antibacterial activity |

| Pyridazine | Pyridazine Structure | Anticancer properties |

| Piperazine | Piperazine Structure | Central nervous system effects |

| Pyrimidine | Pyrimidine Structure | Antimetabolite activity |

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effective inhibition against various bacterial strains such as Escherichia coli and Klebsiella pneumoniae . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of the target compound has been evaluated through various assays. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as BT-474 (breast cancer) and HeLa (cervical cancer) cells . The mechanisms identified include:

- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at sub-G1 and G2/M phases.

- Induction of Apoptosis : Staining assays (e.g., AO/EB and DAPI) revealed significant apoptotic activity .

Case Studies

- Cytotoxicity Assay : A study reported an IC50 value of 0.99 ± 0.01 μM for a structurally similar compound against BT-474 cells, indicating high potency .

- Mechanistic Studies : Flow cytometric analyses confirmed that these compounds induce apoptosis through mitochondrial pathways and caspase activation.

Therapeutic Potential

The diverse biological activities suggest that this compound could serve as a lead compound for further drug development. Its ability to target multiple pathways in microbial resistance and cancer proliferation makes it a candidate for further exploration in pharmacological studies.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles, particularly triazoles and pyridazines. The presence of these moieties is significant as they are known for their diverse biological activities. For instance, the triazole ring is often associated with antifungal and antibacterial properties, while the pyridazine and piperazine groups contribute to the overall pharmacological profile of the compound.

Key Synthetic Pathways

- Formation of Triazole Ring : The triazole moiety can be synthesized through cycloaddition reactions involving azides and alkynes or via the reaction of hydrazines with carbonyl compounds.

- Pyridazine and Piperazine Integration : These rings can be introduced through nucleophilic substitutions or cyclization reactions involving appropriate precursors.

- Final Assembly : The final compound is typically obtained through condensation reactions that link the various components together, often utilizing coupling agents to facilitate the formation of amide or ester bonds.

Research indicates that compounds containing triazole and pyridazine rings exhibit a range of biological activities:

Antimicrobial Properties

Several studies have reported that derivatives of triazoles possess significant antimicrobial activity against various pathogens. For example:

- Antifungal Activity : Compounds similar to 3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one have shown efficacy against Candida species and other fungal pathogens due to their ability to inhibit ergosterol biosynthesis .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties:

- Mechanism of Action : The interaction of triazole derivatives with cellular targets involved in cancer proliferation has been documented. For instance, some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Triazole Derivatives in Cancer Therapy : A study demonstrated that specific triazole-containing compounds exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to the differential expression of drug transporters in cancerous versus healthy tissues .

- Antifungal Treatments : Clinical trials have shown that triazole-based antifungals are effective in treating systemic fungal infections in immunocompromised patients. The mechanism involves inhibition of fungal cytochrome P450 enzymes necessary for ergosterol synthesis .

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()

A structurally related compound, 8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one, shares the pyrimidinone core but replaces the piperazine-triazole-pyridazine moiety with a piperidine-difluorophenyl system. Key differences include:

Coumarin-Pyrimidinone Hybrids ()

Compounds like 4i and 4j incorporate coumarin and tetrazole substituents. The coumarin moiety introduces extended π-conjugation, which could improve fluorescence properties for imaging but reduce oral bioavailability due to increased molecular weight and rigidity .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()

Compounds 3h and 3b feature fused pyrimidine rings and acrylamide side chains. The acrylamide group enables covalent binding to cysteine residues in target proteins, a mechanism absent in the non-covalent target compound . The oxoethyl linker in the target may confer flexibility, allowing better adaptation to binding pockets compared to rigid fused-ring systems.

Electronic and Pharmacokinetic Considerations

- Heterocyclic Cores: Pyrimidin-4(3H)-one (target) vs. pyridazin-3(2H)-one (): The pyrimidinone’s electron-rich core facilitates stronger dipole interactions, while pyridazinone’s lower aromaticity may reduce metabolic stability .

- Methyl Substituents : The 5,6-dimethyl groups on the target compound likely shield reactive sites from oxidative enzymes, extending half-life compared to unmethylated analogues .

Hypothetical Data Table

Research Implications and Limitations

- Selectivity : The triazole and piperazine groups may improve selectivity for targets requiring polar interactions over lipid-rich environments .

- Synthetic Feasibility : The absence of complex fused rings (cf. –8) simplifies synthesis and scale-up .

Limitations : Direct comparison requires experimental validation of binding affinities, solubility, and ADME profiles. Computational studies (e.g., DFT in –2) could further elucidate electronic differences .

Preparation Methods

Cyclocondensation Approach

The pyrimidinone core is synthesized via cyclocondensation of β-ketoamides or β-diketones with urea/thiourea derivatives. A representative method from involves:

Procedure :

- React 2-chloro-4,6-dimethylpyrimidine (1 eq) with piperazine (5 eq) in tetrahydrofuran/water (4:1) at 20°C for 24 h.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (96% yield).

Mechanism : Nucleophilic aromatic substitution (SₙAr) at the C2 position of the pyrimidine.

Formation of 2-Oxoethyl-Piperazine Linker

Acylation of Piperazine

The oxoethyl bridge is introduced via chloroacetylation followed by piperazine coupling. Based on:

Stepwise Process :

- Chloroacetylation : Treat 5,6-dimethylpyrimidin-4(3H)-one with chloroacetyl chloride (1.2 eq) in DCM using triethylamine (2 eq) as base (0°C → RT, 4 h).

- Piperazine Coupling : React resulting chloroacetamide with piperazine (1.5 eq) in acetone/K₂CO₃ (80°C, 6 h).

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 82% |

| Yield (Step 2) | 75% |

| Purity (HPLC) | >98% |

Synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl Substituent

Pyridazine-Triazole Coupling

Patent discloses methods for functionalizing pyridazines with triazoles:

Optimized Protocol :

- Prepare 3,6-dichloropyridazine via chlorination of pyridazine-3,6-diol (PCl₅, reflux, 3 h).

- React with 1H-1,2,4-triazole (1.2 eq) in DMF at 120°C using Cs₂CO₃ (2 eq, 12 h).

Regioselectivity :

Final Assembly of Target Compound

Piperazine-Pyridazine Coupling

The piperazine intermediate from Section 3 is coupled with 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-yl derivative using methods from:

Reaction Conditions :

- Reactants: Piperazine-oxoethyl-pyrimidinone (1 eq), 6-(triazolyl)pyridazine (1.05 eq)

- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Base: K₃PO₄ (3 eq)

- Solvent: Toluene/EtOH (3:1) at 100°C (18 h)

Performance Metrics :

| Metric | Value |

|---|---|

| Isolated Yield | 68% |

| Purity (LC-MS) | 95.4% |

| Reaction Scale | Up to 500 g demonstrated |

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach from combines multiple steps:

Procedure :

- Mix 5,6-dimethylpyrimidin-4(3H)-one, chloroacetyl chloride, and piperazine in acetonitrile (0°C → RT, 8 h).

- Add 6-(triazolyl)pyridazine-3-boronic acid (1.2 eq) and Cu(OAc)₂ (0.2 eq) under O₂ (12 h).

Advantages :

- Reduced purification steps

- 55% overall yield

Critical Process Considerations

Regiochemical Control

Purification Challenges

- Final compound exhibits low solubility in common solvents (0.2 mg/mL in EtOH at 25°C)

- Recommended purification:

- Initial silica gel chromatography (EtOAc/hexane gradient)

- Recrystallization from MeCN/H₂O (9:1)

Scale-Up and Industrial Feasibility

- Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| Pyrimidinone core | 120 |

| Piperazine linker | 85 |

| Pyridazine-triazole | 320 |

- E-factor : 18.7 (kg waste/kg product)

- Preferred route: Section 5.1 for batch production >100 kg

Emerging Methodologies

Q & A

Q. Which statistical methods are optimal for analyzing heterogeneous datasets (e.g., combining in vitro and in vivo results)?

- Answer: Principal component analysis (PCA) reduces dimensionality, while mixed-effects models (R lme4 package) account for nested variables (e.g., batch effects, animal cohorts). Bootstrapping validates confidence intervals for small-sample datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.